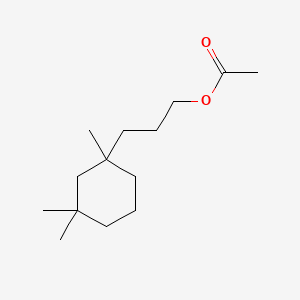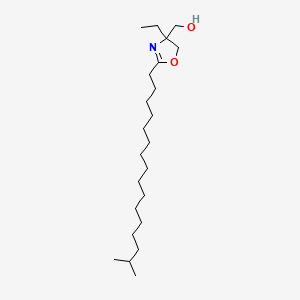
4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation methods for EINECS 299-038-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthesis: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions.
Reaction Conditions: These conditions often include specific temperatures, pressures, and pH levels to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production may involve continuous flow reactors and other industrial equipment to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
EINECS 299-038-0 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to convert the compound into different reduced forms.
Substitution: Substitution reactions can occur with halogens or other substituents, often using catalysts or specific reaction conditions to facilitate the process.
Common Reagents and Conditions: These reactions typically require specific reagents, solvents, and catalysts, along with controlled temperatures and pressures to achieve the desired products.
Applications De Recherche Scientifique
EINECS 299-038-0 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes as a reagent or intermediate.
Biology: It may be utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine may explore its potential therapeutic applications or its role in drug development.
Mécanisme D'action
The mechanism of action of EINECS 299-038-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved can vary based on the specific application or research focus .
Comparaison Avec Des Composés Similaires
EINECS 299-038-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can involve:
Chemical Structure: Analyzing the structural similarities and differences between EINECS 299-038-0 and other compounds.
Reactivity: Comparing the types of reactions and conditions under which these compounds react.
Applications: Evaluating the different applications and uses of these compounds in various fields.
Conclusion
EINECS 299-038-0 is a significant compound with diverse applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for various studies and industrial processes
Propriétés
Numéro CAS |
93841-67-9 |
|---|---|
Formule moléculaire |
C23H45NO2 |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
[4-ethyl-2-(15-methylhexadecyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H45NO2/c1-4-23(19-25)20-26-22(24-23)18-16-14-12-10-8-6-5-7-9-11-13-15-17-21(2)3/h21,25H,4-20H2,1-3H3 |
Clé InChI |
AUOMWSWJGGLARG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(=N1)CCCCCCCCCCCCCCC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





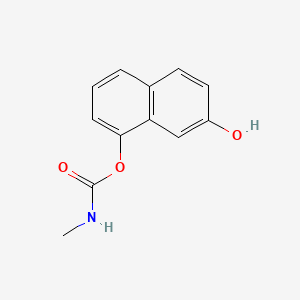
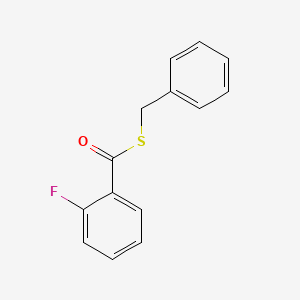
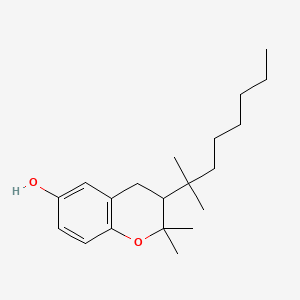
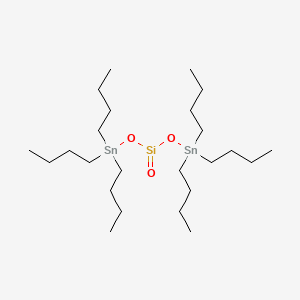
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
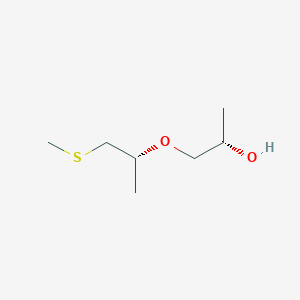
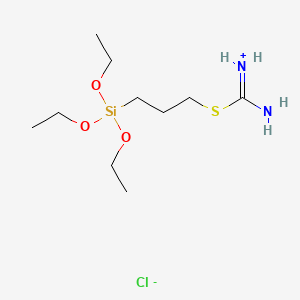
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
